1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride
CAS No.: 1203266-43-6
Cat. No.: VC0176404
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203266-43-6 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.217 |
| IUPAC Name | 1-[1-(3-chlorophenyl)ethyl]piperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2.ClH/c1-10(11-4-2-5-12(14)8-11)16-7-3-6-13(15)9-16;/h2,4-5,8,10,13H,3,6-7,9,15H2,1H3;1H |
| Standard InChI Key | TXROJSDKHQOYKJ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)Cl)N2CCCC(C2)N.Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride consists of a piperidine ring with an amino group at the 3-position and a substituted phenyl group connected via an ethyl linkage at the 1-position. The phenyl ring features a chlorine atom at the meta (3) position, contributing to the compound's unique chemical and potential biological properties. The molecule exists as a hydrochloride salt of the parent compound 1-(1-(3-chlorophenyl)ethyl)piperidin-3-amine.
The structural features of this compound can be summarized as follows:
-
A six-membered piperidine heterocyclic ring
-
An amino (NH2) group at the 3-position of the piperidine ring
-
A 3-chlorophenyl group attached via a chiral ethyl linkage
-
Two chloride counterions from the hydrochloride salt formation
Physical and Chemical Properties
The physical and chemical properties of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride are detailed in Table 1.
Table 1: Physical and Chemical Properties of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1203266-43-6 |
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.217 g/mol |
| Physical State | Solid (at standard conditions) |
| Solubility | Likely soluble in water and polar organic solvents (as a hydrochloride salt) |
| Hazard Classification | Acute toxicity (oral), Category 4; Skin irritation, Category 2; Eye irritation, Category 2A; STOT SE 3 (respiratory system) |
The compound's hydrochloride salt form typically enhances its water solubility compared to the free base, making it potentially more suitable for biological testing and pharmaceutical formulations .
Synthesis and Preparation
Reaction Mechanisms
The key reaction in synthesizing this compound is the reductive amination between 3-chlorophenylacetaldehyde and piperidin-3-amine. This process typically proceeds through the following mechanism:
-
Nucleophilic attack of the piperidin-3-amine on the carbonyl group of 3-chlorophenylacetaldehyde
-
Formation of an imine (Schiff base) intermediate
-
Reduction of the imine to the corresponding amine
-
Treatment with hydrochloric acid to form the hydrochloride salt
The specific reducing agents and reaction conditions would be selected based on considerations such as functional group compatibility, stereoselectivity requirements, and scale of production. Common reducing agents for such transformations include sodium cyanoborohydride, sodium triacetoxyborohydride, or hydrogen with appropriate catalysts.
Biological and Pharmacological Activities
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for predicting potential biological activities and guiding further structural modifications. For piperidine derivatives similar to 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride, several structural features may influence biological activity:
-
The position of the amino group on the piperidine ring
-
The stereochemistry at the chiral center (if present)
-
The position of the chlorine atom on the phenyl ring
-
The length and nature of the linker between the piperidine and phenyl moieties
Further research involving systematic structural modifications and biological testing would be necessary to establish comprehensive SAR for this class of compounds and to optimize their potential therapeutic properties.
Research Status and Future Directions
Current Research Findings
Research specifically targeting 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride appears limited based on the available literature. The compound is primarily classified as a research chemical at this stage, with investigations likely focused on:
-
Preliminary assessment of biological activities
-
Structure-activity relationship studies within the broader class of piperidine derivatives
-
Potential applications as an intermediate in the synthesis of more complex bioactive compounds
The current knowledge base suggests that this compound remains in the early stages of research exploration, with its full pharmacological profile yet to be established.
Knowledge Gaps and Research Opportunities
Several research opportunities exist for further exploration of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride:
-
Comprehensive pharmacological profiling:
-
Receptor binding assays
-
Enzyme inhibition studies
-
Cell-based functional assays
-
In vivo pharmacological assessments
-
-
Detailed toxicological characterization:
-
Acute and chronic toxicity studies
-
Genotoxicity and mutagenicity assessments
-
Reproductive toxicity evaluation
-
-
Synthetic optimization:
-
Development of more efficient synthetic routes
-
Stereoselective synthesis methods if stereoisomers show differential activities
-
Scale-up procedures for larger-scale production
-
-
Structural modifications:
-
Exploration of analogs with modified substituents on the phenyl ring
-
Investigation of alternative positions for the amino group
-
Development of related compounds with potentially enhanced biological properties
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume